

Application Notes: Surface Functionalization of Liposomes using 16:0 MPB PE

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Compound of Interest		
Compound Name:	16:0 MPB PE	
Cat. No.:	B12370137	Get Quote

Introduction

1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly known as **16:0 MPB PE**, is a versatile phospholipid derivative used extensively in bioconjugation and drug delivery research.[1] It incorporates a maleimide group at the head of the phosphoethanolamine, which serves as a reactive handle for covalent attachment of thiol-containing molecules.[2][3] The "16:0" designation refers to the two saturated 16-carbon palmitoyl fatty acid chains that form the lipid tail.[4]

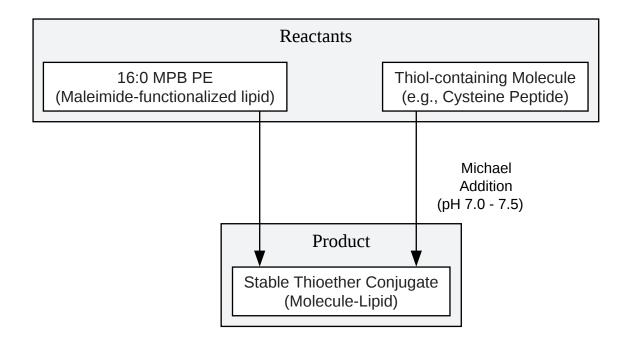
The primary application of **16:0 MPB PE** is the surface functionalization of liposomes and other lipid-based nanoparticles.[5][6] By incorporating **16:0 MPB PE** into the lipid bilayer, researchers can covalently conjugate cysteine-containing peptides, proteins, antibodies, or small molecule drugs to the liposome surface.[7][8] This strategy is fundamental for developing targeted drug delivery systems, where conjugated ligands direct the liposome to specific cells or tissues, and for creating advanced diagnostic and imaging agents.[9][10] The maleimide-thiol reaction offers high specificity and efficiency under mild physiological conditions, making it an ideal choice for conjugating sensitive biomolecules.[7]

Principle of Conjugation

The conjugation chemistry relies on the Michael addition reaction between the maleimide group of MPB PE and a sulfhydryl (thiol) group, typically from a cysteine residue within a peptide or protein.[11] This reaction is highly specific for thiols and proceeds efficiently in an aqueous environment at a neutral to slightly alkaline pH range of 7.0-7.5. Below this range, the reaction



rate slows considerably, while at higher pH, the maleimide group becomes more susceptible to hydrolysis. The result is a stable, covalent thioether bond, securely anchoring the target molecule to the lipid bilayer.



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Caption: Covalent bond formation via Michael addition.

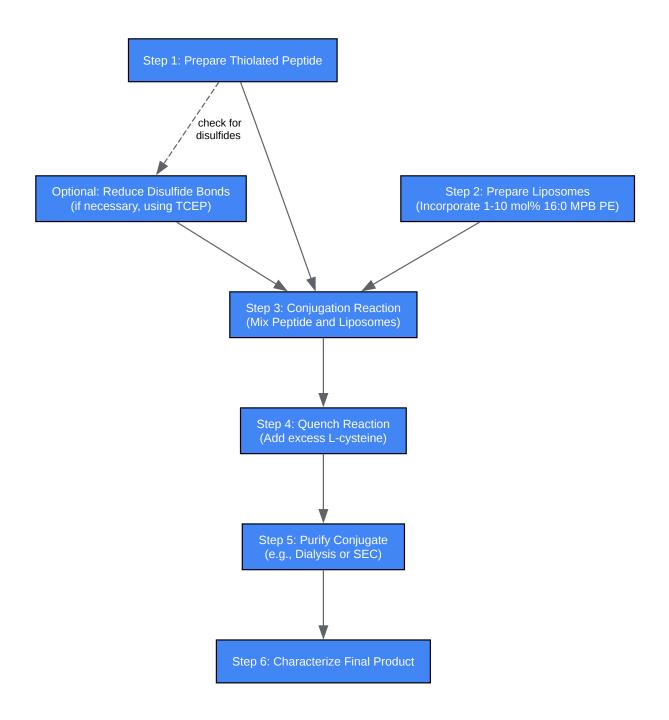
Experimental Protocol: Conjugation of a Cysteine-Containing Peptide to 16:0 MPB PE Liposomes

This protocol provides a step-by-step guide for the preparation of **16:0 MPB PE**-containing liposomes and their subsequent conjugation to a cysteine-containing peptide.

Workflow Overview

The overall process involves three main stages: preparation of the reactive components (peptide and liposomes), the conjugation reaction itself, and finally, purification and characterization of the functionalized liposomes.





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Caption: General experimental workflow for conjugation.

Materials and Reagents



Reagent/Material	Purpose	Recommended Specifications
Primary Structural Lipid	Liposome body	e.g., DSPC, POPC
Cholesterol	Membrane stabilizer	>98% purity
16:0 MPB PE	Reactive lipid for conjugation	>95% purity
Cysteine-containing peptide	Molecule to be conjugated	Purified, sequence-verified
TCEP	Reducing agent (optional)	Tris(2-carboxyethyl)phosphine
Reaction Buffer	Maintain pH for conjugation	PBS, HEPES, or Tris (pH 7.0-7.5), degassed
Quenching Agent	Cap unreacted maleimides	L-cysteine or β- mercaptoethanol
Organic Solvent	Lipid dissolution	Chloroform or Chloroform/Methanol mixture
Dialysis Tubing/SEC Column	Purification of conjugate	e.g., 12-14 kDa MWCO for dialysis

Step 1: Preparation of Thiol-Containing Peptide

- Prepare a stock solution of the cysteine-containing peptide in a degassed reaction buffer (e.g., 10-100 mM PBS or HEPES, pH 7.2). The concentration typically ranges from 1-10 mg/mL.
- Optional Reduction of Disulfide Bonds: If the peptide or protein contains disulfide bridges, these must be reduced to free the thiol groups for reaction.
 - Add a 10-100 fold molar excess of TCEP to the peptide solution.
 - Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before conjugation.[12]
 - Note: Avoid using DTT unless it is removed post-reduction (e.g., via dialysis), as its free thiol will compete with the peptide for conjugation.



Step 2: Preparation of 16:0 MPB PE-Containing Liposomes

This protocol uses the thin-film hydration method followed by extrusion.

- In a round-bottom flask, combine the lipids in chloroform. A typical formulation includes the primary structural lipid, cholesterol, and 16:0 MPB PE. A common molar percentage for 16:0 MPB PE is between 1-10 mol%.[8]
- Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or sonicating
 at a temperature above the phase transition temperature of the primary lipid.[13]
- To create unilamellar vesicles of a defined size, extrude the hydrated lipid suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[13]

Step 3: Conjugation Reaction

- Combine the prepared MPB PE-liposome suspension with the thiol-containing peptide solution.
- The molar ratio of MPB PE to the peptide should be optimized, but a starting point is a 10:1 to 25:1 molar excess of MPB PE.[13]
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol groups.
- Incubate the mixture. Common conditions are 2 hours at room temperature or overnight (12+hours) at 4°C with gentle stirring.[13]

Step 4: Quenching of Unreacted Maleimides

 To cap any unreacted maleimide groups and prevent non-specific reactions later, add a quenching agent.



- Add a solution of L-cysteine to the reaction mixture to a final concentration that is in large molar excess (e.g., 100-fold) of the initial amount of MPB PE.[13]
- Incubate for an additional 1-2 hours on ice.[13]

Step 5: Purification of the Conjugate

- Remove the unreacted peptide, quenching agent, and other small molecules from the final peptide-liposome conjugate.
- Dialysis: Transfer the reaction mixture to a dialysis cassette (e.g., 12,000 Da MWCO) and dialyze against a large volume of buffer (e.g., PBS pH 7.4) for 24-48 hours, with several buffer changes.[7]
- Size Exclusion Chromatography (SEC): Alternatively, pass the mixture through an SEC column to separate the large liposomes from smaller molecules.

Step 6: Storage and Characterization

- For short-term storage, the purified conjugate solution can be kept at 2-8°C for up to one week, protected from light.
- For longer-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
- Characterize the final product to confirm successful conjugation and determine key parameters like particle size, zeta potential, and conjugation efficiency.



Parameter	Typical Reaction Conditions
рН	7.0 - 7.5
MPB PE in Liposome	1 - 10 mol%[8]
Molar Ratio (MPB PE : Peptide)	10:1 to 25:1 (starting point)[13]
Temperature	Room Temperature or 4°C[13]
Incubation Time	2 hours (RT) to Overnight (4°C)[13]
Quenching Agent	L-cysteine (100-fold molar excess)[13]

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